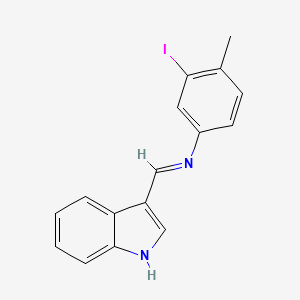![molecular formula C15H16N4O4 B11988139 2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)
2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 2-metoxí-4-[(E)-{2-[(3-metil-1H-pirazol-5-il)carbonil]hidrazinilideno}metil]fenilo es un complejo compuesto orgánico que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por la presencia de un grupo metoxí, un anillo de pirazol y un éster de acetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 2-metoxí-4-[(E)-{2-[(3-metil-1H-pirazol-5-il)carbonil]hidrazinilideno}metil]fenilo normalmente implica la condensación del acetato de 2-metoxí-4-formilfenilo con 3-metil-1H-pirazol-5-carbohidrazida. La reacción se lleva a cabo en condiciones de reflujo en presencia de un disolvente adecuado como etanol o metanol. Posteriormente, la mezcla de reacción se enfría y el producto se aísla mediante filtración y se purifica por recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, lo que lleva a rendimientos y pureza más altos del producto final. El uso de sistemas automatizados también reduce el riesgo de errores humanos y aumenta la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 2-metoxí-4-[(E)-{2-[(3-metil-1H-pirazol-5-il)carbonil]hidrazinilideno}metil]fenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo metoxí se puede sustituir por otros grupos funcionales utilizando reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Bromo en ácido acético para reacciones de halogenación.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El acetato de 2-metoxí-4-[(E)-{2-[(3-metil-1H-pirazol-5-il)carbonil]hidrazinilideno}metil]fenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del acetato de 2-metoxí-4-[(E)-{2-[(3-metil-1H-pirazol-5-il)carbonil]hidrazinilideno}metil]fenilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación y la diana específicas.
Comparación Con Compuestos Similares
Compuestos similares
- Acetato de 2-metoxí-4-formilfenilo
- 3-metil-1H-pirazol-5-carbohidrazida
- 4-metoxibenzaldehído
Singularidad
El acetato de 2-metoxí-4-[(E)-{2-[(3-metil-1H-pirazol-5-il)carbonil]hidrazinilideno}metil]fenilo es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H16N4O4 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C15H16N4O4/c1-9-6-12(18-17-9)15(21)19-16-8-11-4-5-13(23-10(2)20)14(7-11)22-3/h4-8H,1-3H3,(H,17,18)(H,19,21)/b16-8+ |
Clave InChI |
HFWCUXUSAAZLQA-LZYBPNLTSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)


![isopropyl (2E)-2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11988115.png)

![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
